

Spectroscopic Profile of Vinyldifluoroborane: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **vinyldifluoroborane** (CH₂=CHBF₂). The information presented herein is crucial for the characterization and understanding of the molecular structure and bonding of this organoboron compound. This document summarizes key quantitative data from microwave, infrared, and Raman spectroscopy, details the experimental protocols used to obtain this data, and presents a diagrammatic representation of the experimental workflow.

Introduction

Vinyldifluoroborane is an organoboron compound of interest due to the potential for $p\pi$ - $p\pi$ bonding interactions between the vinyl group and the vacant p-orbital of the boron atom. Spectroscopic analysis is a fundamental tool for elucidating the structural and electronic properties of such molecules. This guide collates and presents the key spectroscopic findings for vinyldifluoroborane.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **vinyldifluoroborane**.

Microwave Spectroscopy



Microwave spectroscopy has been employed to determine the rotational constants and dipole moment of **vinyldifluoroborane**, confirming its planar structure.[1]

Table 1: Rotational Constants and Inertial Defect for Vinyldifluoroborane[1]

Isotope	A (MHz)	B (MHz)	C (MHz)	Δ (amu Ų)
CH ₂ CH ¹⁰ BF ₂	10393.31	4208.51	2992.20	0.032
CH ₂ CH ¹¹ BF ₂	10393.23	4088.08	2930.51	0.032

Table 2: Dipole Moment of Vinyldifluoroborane[1]

Component	Value (D)
μa	1.69 ± 0.04
μe	0.37 ± 0.02
Total (μ)	1.74 ± 0.04

Infrared and Raman Spectroscopy

A complete vibrational assignment for **vinyldifluoroborane** has been proposed based on infrared and Raman spectra of the gas and solid phases.[1]

Table 3: Vibrational Assignments for Vinyldifluoroborane (Gas Phase)[1]



Mode	Assignment	Wavenumber (cm ^{−1})
Vı	CH ₂ asym. stretch	3120
V2	C-H stretch	3040
νз	CH₂ sym. stretch	3030
V4	C=C stretch	1625
V5	CH ₂ scissoring	1420
V6	¹¹ BF ₂ asym. stretch	1380
V7	¹⁰ BF ₂ asym. stretch	1430
V8	C-H rock	1290
V9	¹¹ BF ₂ sym. stretch	920
V10	¹⁰ BF ₂ sym. stretch	950
V11	CH₂ wag	805
V12	C-B stretch	720
V13	CH ₂ twist	610
V14	BF2 wag	550
V15	C-H rock	480
V16	BF2 rock	350
V17	C-C-B bend	250
V18	BF ₂ torsion	103

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H, ¹¹B, ¹³C, and ¹⁹F NMR data for **vinyldifluoroborane** were not found in the surveyed literature. However, general principles of NMR spectroscopy for organofluoroborates are well-established.[2] For a molecule like **vinyldifluoroborane**, one would expect to observe:



- ¹H NMR: Signals corresponding to the vinyl protons, with coupling patterns indicating their relative positions.
- ¹¹B NMR: A characteristic signal whose chemical shift would provide information about the electronic environment of the boron atom. Coupling to the adjacent fluorine atoms would likely result in a triplet.
- ¹³C NMR: Resonances for the two vinyl carbons. The carbon bonded to boron would likely show coupling to both ¹¹B and ¹9F.
- 19F NMR: A signal for the two equivalent fluorine atoms, which would be split into a quartet by the 11B nucleus and would also show coupling to the vinyl protons.[3]

Mass Spectrometry

Detailed mass spectrometry data for **vinyldifluoroborane** was not available in the reviewed literature. In a mass spectrum, one would anticipate observing the molecular ion peak and fragmentation patterns corresponding to the loss of fluorine, the vinyl group, or other fragments, which would help confirm the molecular weight and structure.

Experimental Protocols

The following methodologies are based on the key experiments cited for **vinyldifluoroborane**. [1]

Synthesis of Vinyldifluoroborane

Vinyldifluoroborane was prepared by the reaction of trivinylborane with boron trifluoride. The reactants were handled in a glass and stainless steel manifold equipped with greaseless stopcocks.

Microwave Spectroscopy

The microwave spectra of CH₂CH¹⁰BF₂ and CH₂CH¹¹BF₂ were recorded from 12.4 to 40.0 GHz. A- and B-type transitions were observed, and assignments were made for the ground and several excited vibrational states. The waveguide was cooled with Dry Ice.

Infrared Spectroscopy



Infrared spectra were recorded for both the gas and solid phases from 200 to 4000 cm⁻¹.

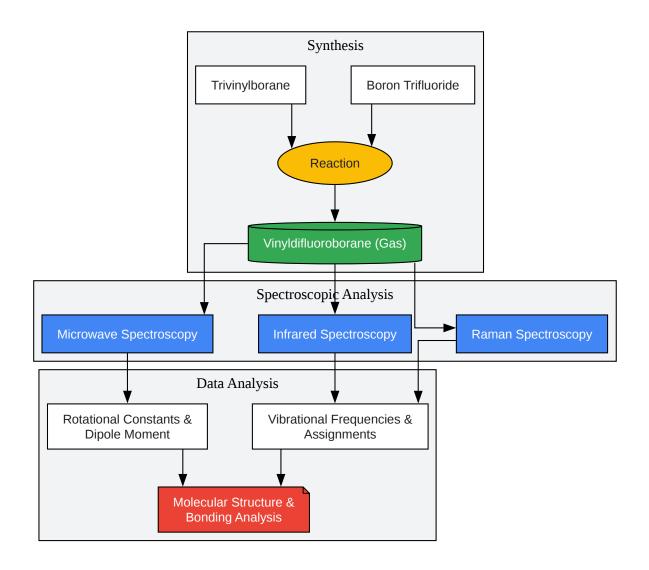
Raman Spectroscopy

Raman spectra were recorded for the gas and solid phases from 0 to 3500 cm $^{-1}$. The internal torsional mode was observed at 103 cm $^{-1}$ in the Raman spectrum of the gas.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **vinyldifluoroborane**, from synthesis to data analysis.





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Caption: Workflow for the synthesis and spectroscopic analysis of **vinyldifluoroborane**.

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